molecular formula C20H20N2O3S B2741815 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide CAS No. 923430-25-5

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide

Cat. No.: B2741815
CAS No.: 923430-25-5
M. Wt: 368.45
InChI Key: MSXDWZVPKUVNQL-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds structurally related to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide have been synthesized and evaluated for their antitumor activity. For instance, new derivatives bearing different heterocyclic ring systems showed considerable anticancer activity against some cancer cell lines, highlighting the significance of structural variations in enhancing anticancer efficacy (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

Further research into related compounds has uncovered their potential as anticonvulsants. Derivatives such as N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide have shown significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, making them promising candidates for further development in anticonvulsant therapy (Nath et al., 2021).

Improvement of Metabolic Stability

Investigations into the metabolic stability of such compounds have led to the development of analogues designed to reduce or eliminate metabolic deacetylation, a common pathway for drug metabolism. This research aims at improving the therapeutic profile of these molecules by enhancing their stability in biological systems (Stec et al., 2011).

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-12(2)14-5-3-13(4-6-14)9-19(23)22-20-21-15-10-16-17(11-18(15)26-20)25-8-7-24-16/h3-6,10-12H,7-9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXDWZVPKUVNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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